molecular formula C15H24O2 B12674659 Octahydro-8,8-dimethylnaphthalene-1-methyl acetate CAS No. 93942-02-0

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate

Cat. No.: B12674659
CAS No.: 93942-02-0
M. Wt: 236.35 g/mol
InChI Key: QCRQUQACRUIYDX-UHFFFAOYSA-N
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Description

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate is an organic compound with the molecular formula C15H24O2 It is a derivative of naphthalene, characterized by the presence of an acetate group attached to a methylated and hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-8,8-dimethylnaphthalene-1-methyl acetate typically involves the hydrogenation of 8,8-dimethylnaphthalene followed by esterification. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting hydrogenated product is then reacted with acetic anhydride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The hydrogenated naphthalene ring can interact with enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-8,8-dimethylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    8,8-Dimethylnaphthalene-1-methyl acetate: Similar structure but without hydrogenation of the naphthalene ring.

Uniqueness

Octahydro-8,8-dimethylnaphthalene-1-methyl acetate is unique due to its fully hydrogenated naphthalene ring and the presence of an acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

93942-02-0

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-1-yl)methyl acetate

InChI

InChI=1S/C15H24O2/c1-11(16)17-10-13-7-4-6-12-8-5-9-15(2,3)14(12)13/h13H,4-10H2,1-3H3

InChI Key

QCRQUQACRUIYDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCCC2=C1C(CCC2)(C)C

Origin of Product

United States

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